
22-Hydroxyacuminatine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
22-Hydroxyacuminatine is a natural product found in Camptotheca acuminata with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Total Synthesis : Zhou et al. (2007) reported the total syntheses of 22-hydroxyacuminatine, achieving high overall yields using a mild cascade methodology. This synthesis presents advantages like short routes and ease of operations, indicating the compound's potential for further chemical studies and applications (Zhou, Liu, & Yao, 2007).
Synthesis and Biological Evaluation : Xiao et al. (2006) synthesized this compound, noting its structural resemblance to camptothecin and luotonin A. Their evaluation confirmed that this compound's cytotoxicity is not due to topoisomerase I inhibition, suggesting different mechanisms of action compared to similar compounds (Xiao, Antony, Pommier, & Cushman, 2006).
Concise Synthesis Methodology : Babjak et al. (2006) developed a short, efficient synthesis method for this compound, demonstrating the compound's accessibility for research and potential pharmaceutical applications (Babjak, Kanazawa, Anderson, & Greene, 2006).
Biological Applications
Cytotoxic Properties : The study by Xiao et al. (2006) also highlighted this compound's cytotoxic properties, which are significant for understanding its potential therapeutic uses in cancer treatment (Xiao et al., 2006).
Comparison with Other Compounds : The resemblance of this compound to camptothecin and luotonin A, as noted by Xiao et al. (2006), provides a basis for comparative studies in pharmacology and toxicology (Xiao et al., 2006).
Propiedades
Fórmula molecular |
C20H14N2O2 |
|---|---|
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
19-(hydroxymethyl)-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15,17,19-nonaen-14-one |
InChI |
InChI=1S/C20H14N2O2/c23-11-13-5-3-6-15-16(13)9-18-19-14(10-22(18)20(15)24)8-12-4-1-2-7-17(12)21-19/h1-9,23H,10-11H2 |
Clave InChI |
FIAAPZRVXZOWNP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC3=CC=CC=C3N=C2C4=CC5=C(C=CC=C5C(=O)N41)CO |
Sinónimos |
22-hydroxyacuminatine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-alpha,alpha,2-trimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B1242933.png)
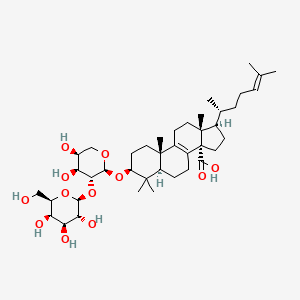

![N-[5-(3-Cyclohexyl-propionylamino)-2-methyl-phenyl]-4-hydroxy-benzamide](/img/structure/B1242937.png)

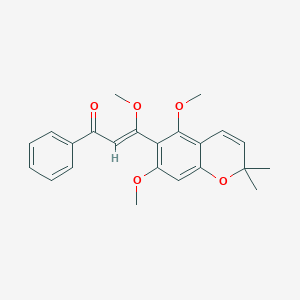



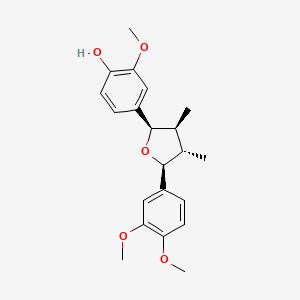
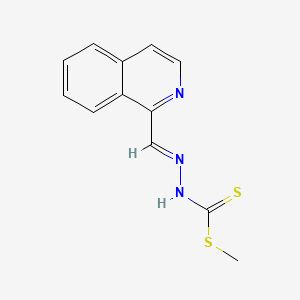

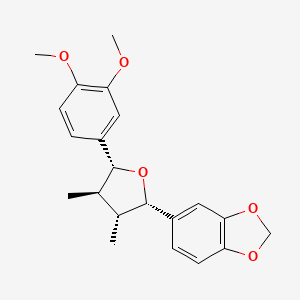
![4-[1-(3-Chloro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B1242956.png)